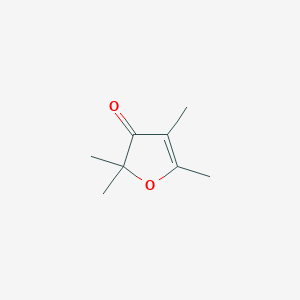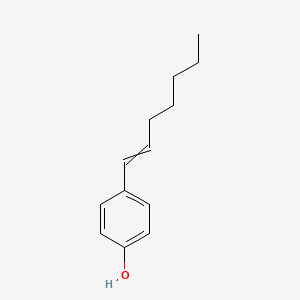![molecular formula C15H13BrO4 B14470684 9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 69150-33-0](/img/structure/B14470684.png)
9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of a bromobutoxy group attached to the furobenzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the furobenzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromobutoxy Group Introduction: The bromobutoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the furobenzopyran core with 4-bromobutanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in binding interactions, while the furobenzopyran core may contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydroquinoline-2(1H)-one: This compound shares a similar bromobutoxy group but has a different core structure.
8-Methoxypsoralen:
Uniqueness
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to the specific combination of the bromobutoxy group and the furobenzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
69150-33-0 |
|---|---|
Molekularformel |
C15H13BrO4 |
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
9-(4-bromobutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H13BrO4/c16-6-1-2-7-18-15-13-11(5-8-19-13)9-10-3-4-12(17)20-14(10)15/h3-5,8-9H,1-2,6-7H2 |
InChI-Schlüssel |
IDYRTLALBUSZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


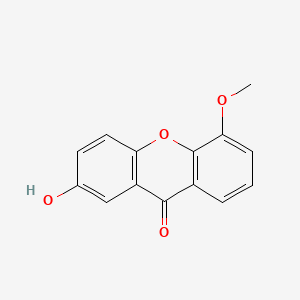
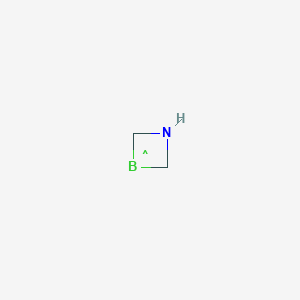
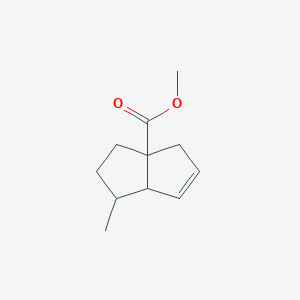
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
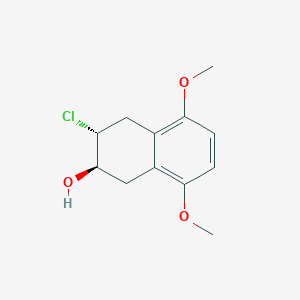
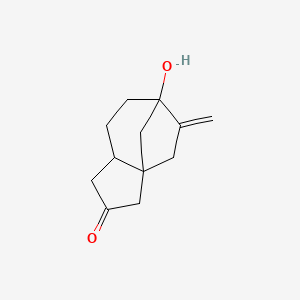
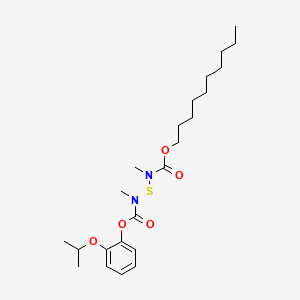
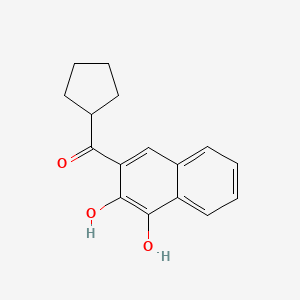
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
